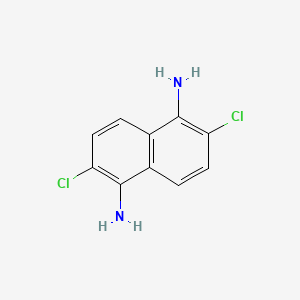
2,6-Dichloro-1,5-naphthalenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-1,5-naphthalenediamine is an organic compound with the molecular formula C10H8Cl2N2 It is a derivative of naphthalene, substituted with two chlorine atoms and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,5-naphthalenediamine typically involves the chlorination of 1,5-naphthalenediamine. One common method includes the reaction of 1,5-naphthalenediamine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 6 positions . Another approach involves the nitration of 2,6-dichloronaphthalene followed by reduction to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound often employs high-pressure amination and reduction processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-1,5-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenediamines, quinones, and other nitrogen-containing aromatic compounds .
Aplicaciones Científicas De Investigación
2,6-Dichloro-1,5-naphthalenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-1,5-naphthalenediamine involves its interaction with various molecular targets. The chlorine atoms and amine groups allow it to participate in multiple chemical reactions, influencing pathways such as electron transfer and nucleophilic substitution. These interactions can lead to the formation of stable complexes and intermediates, which are crucial in its applications .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenediamine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,5-naphthalenediamine: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
Uniqueness
2,6-Dichloro-1,5-naphthalenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Propiedades
Fórmula molecular |
C10H8Cl2N2 |
|---|---|
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
2,6-dichloronaphthalene-1,5-diamine |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H,13-14H2 |
Clave InChI |
PXKRRFUSCQACAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
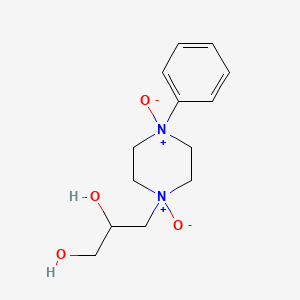
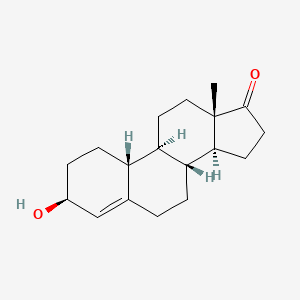
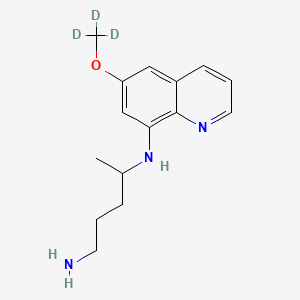
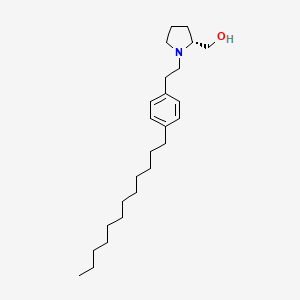
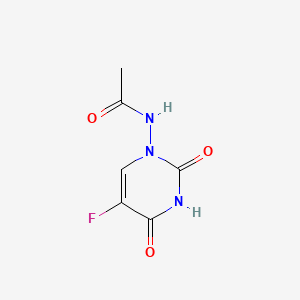
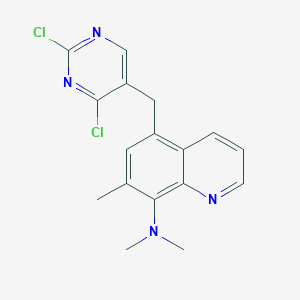
![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
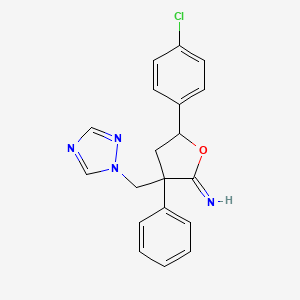
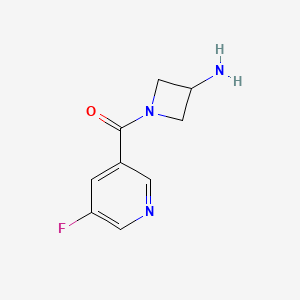

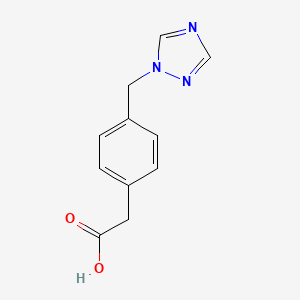
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
